1-(3-Methoxybenzyl)piperazine dihydrochloride 1-(3-Methoxybenzyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 113698-79-6
VCID: VC8406418
InChI: InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H
SMILES: COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.2 g/mol

1-(3-Methoxybenzyl)piperazine dihydrochloride

CAS No.: 113698-79-6

Cat. No.: VC8406418

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxybenzyl)piperazine dihydrochloride - 113698-79-6

Specification

CAS No. 113698-79-6
Molecular Formula C12H20Cl2N2O
Molecular Weight 279.2 g/mol
IUPAC Name 1-[(3-methoxyphenyl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H
Standard InChI Key UERRHMQAACDEDF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl
Canonical SMILES COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Nomenclature Clarification

The compound’s systematic IUPAC name is 1-(3-methoxyphenyl)piperazine dihydrochloride, with the molecular formula C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol . A common point of confusion arises from the substitution pattern: the methoxy group (-OCH₃) is attached directly to the phenyl ring at the meta position (carbon 3), distinguishing it from benzyl derivatives (which feature a CH₂ linker). This structural nuance is critical for understanding its reactivity and biological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-methoxyphenyl)piperazine dihydrochloride typically involves a two-step process:

  • Buchwald-Hartwig Amination:
    N-BOC-piperazine reacts with 3-bromoanisole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (NaOt-Bu) in o-xylene at 120°C. This step achieves aryl-amine coupling with a reported yield of 96% .

  • Deprotection and Salt Formation:
    The BOC-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the protecting group, followed by hydrochloride salt precipitation using HCl gas or aqueous HCl .

Table 1: Optimized Synthesis Conditions

ParameterValue/DetailSource
CatalystPd(OAc)₂, 0.5 mol%
Solvento-Xylene
Temperature120°C
Reaction Time3 hours
Yield96%

Industrial-Scale Considerations

Scalability challenges include catalyst recovery and minimizing residual palladium in the final product. Advances in flow chemistry and immobilized catalysts have improved efficiency, though these methods remain proprietary .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueSource
Melting Point201–204°C
Boiling Point344°C (at 760 mmHg)
Water SolubilitySoluble
LogP (Partition Coeff.)3.10
HygroscopicityHigh; requires desiccant storage

The compound’s solubility profile makes it suitable for aqueous and organic phase reactions, though its hygroscopic nature necessitates anhydrous handling .

Pharmacological Applications

Neurological Receptor Interactions

1-(3-Methoxyphenyl)piperazine dihydrochloride exhibits moderate affinity for 5-HT₁A (serotonin) and D₂ (dopamine) receptors, with Ki values in the micromolar range . This dual activity has been exploited in:

  • Antidepressant Development: Analogues with enhanced selectivity for 5-HT₁A show promise in modulating mood disorders .

  • Parkinson’s Disease Research: D₂ receptor partial agonism may alleviate motor symptoms while reducing dyskinesia risks .

Antimicrobial Activity

In vitro studies demonstrate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . Mechanistic studies suggest disruption of microbial cell membrane integrity via lipophilic interactions .

ParameterDetailSource
Risk PhrasesR36/37/38 (Irritant)
Safety PhrasesS26/S28A (Eye/Skin First Aid)
PPEGloves, goggles, respirator

Emergency Response

  • Eye Exposure: Flush with water for 15 minutes; seek medical aid .

  • Spill Management: Use absorbent materials; avoid dust generation .

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